
(3-(1H-Pyrrol-1-yl)propyl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(1H-pyrrol-1-yl)propyl)zinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound that is used as a reagent in organic synthesis. It is a solution of the compound in THF, a common solvent in organic chemistry. This compound is particularly useful in cross-coupling reactions, where it acts as a nucleophile, transferring its organic group to an electrophilic partner.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-pyrrol-1-yl)propyl)zinc bromide typically involves the reaction of 3-(1H-pyrrol-1-yl)propyl bromide with zinc in the presence of THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc reagent. The general reaction can be represented as follows:
[ \text{3-(1H-pyrrol-1-yl)propyl bromide} + \text{Zn} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining the inert atmosphere and precise control of reaction conditions, such as temperature and concentration.
化学反応の分析
Types of Reactions
(3-(1H-pyrrol-1-yl)propyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as Negishi coupling. It can also participate in addition reactions with electrophiles.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the coupling of this compound with an organic halide in the presence of a palladium catalyst. The reaction is typically carried out in an inert atmosphere at moderate temperatures.
Addition Reactions: The compound can react with various electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds.
Major Products
The major products of reactions involving this compound are typically substituted pyrrole derivatives, which can be further functionalized for various applications.
科学的研究の応用
(3-(1H-pyrrol-1-yl)propyl)zinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, by introducing pyrrole-containing groups.
Industry: The compound is used in the production of advanced materials, such as conducting polymers and organic semiconductors.
作用機序
The mechanism by which (3-(1H-pyrrol-1-yl)propyl)zinc bromide exerts its effects in chemical reactions involves the transfer of the pyrrole-containing group to an electrophilic partner. This transfer is facilitated by the zinc atom, which acts as a mediator in the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
類似化合物との比較
Similar Compounds
- (3-(4-tert-butoxycarbonylpiperazin-1-yl)propyl)zinc bromide
- (3-(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)propyl)zinc bromide
Uniqueness
(3-(1H-pyrrol-1-yl)propyl)zinc bromide is unique due to the presence of the pyrrole ring, which imparts specific electronic and steric properties to the compound. This makes it particularly useful in reactions where the introduction of a pyrrole group is desired. The compound’s solubility in THF also enhances its reactivity and ease of handling in various synthetic applications.
特性
分子式 |
C7H10BrNZn |
|---|---|
分子量 |
253.4 g/mol |
IUPAC名 |
bromozinc(1+);1-propylpyrrole |
InChI |
InChI=1S/C7H10N.BrH.Zn/c1-2-5-8-6-3-4-7-8;;/h3-4,6-7H,1-2,5H2;1H;/q-1;;+2/p-1 |
InChIキー |
YHGMGEIEPYGSCF-UHFFFAOYSA-M |
正規SMILES |
[CH2-]CCN1C=CC=C1.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





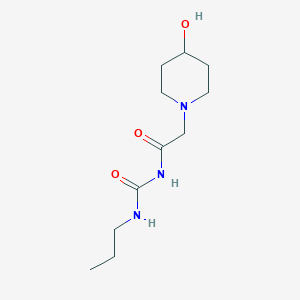
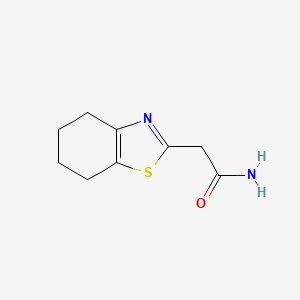

![n-(3-Oxo-3,4-dihydro-2h-benzo[b][1,4]oxazin-6-yl)isobutyramide](/img/structure/B14897909.png)

![6-Methyl-2-(((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)pyrimidin-4-amine](/img/structure/B14897923.png)
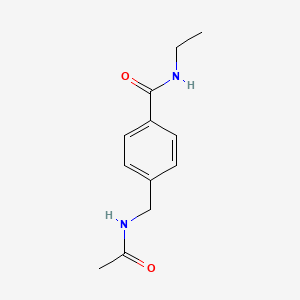
![2-[10-(2-methoxyethyl)-13-oxa-3,4,6,7,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,7-tetraen-5-yl]quinolin-8-amine](/img/structure/B14897929.png)
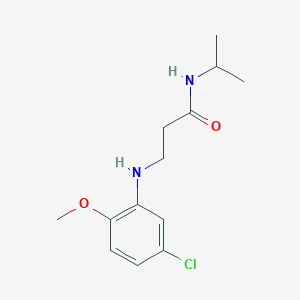
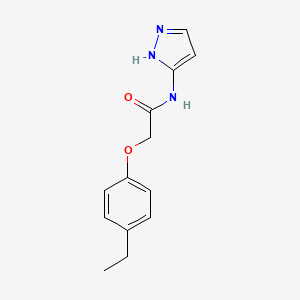
![3-Bromo-6-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B14897951.png)
